molecular formula C18H17FN2O4 B2677343 N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide CAS No. 2034290-62-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide

Cat. No.: B2677343
CAS No.: 2034290-62-3
M. Wt: 344.342
InChI Key: ZXSHXRAEFYFVEY-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a fluorinated dihydrobenzo[f][1,4]oxazepine ring, and a carboxamide group. Its intricate molecular architecture makes it a subject of study for its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the dioxole ring . The final step is the formation of the carboxamide group, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a fluorinated dihydrobenzo[f][1,4]oxazepine ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a 7-fluoro substitution on a benzo[f][1,4]oxazepine core. The presence of these functional groups is believed to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested against various cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the SRB assay. Notably, some compounds showed IC50 values significantly lower than established drugs like doxorubicin, indicating enhanced potency. For example, one derivative exhibited an IC50 of 1.54 µM against HCT116 compared to doxorubicin's 8.29 µM .
  • Mechanism of Action : The anticancer mechanisms were explored through EGFR inhibition assessments and apoptosis pathway analyses. The studies indicated that these compounds could induce apoptosis in cancer cells by modulating proteins such as Bax and Bcl-2 .

Case Studies

Case Study 1: Antitumor Efficacy
In a study focusing on novel N-aryl derivatives of benzo[d][1,3]dioxole, several compounds demonstrated significant antitumor activity against HeLa and A549 cell lines. Compound C27 showed an IC50 of 2.07 µM against HeLa cells and 3.52 µM against A549 cells . This suggests that modifications in the chemical structure can enhance biological efficacy.

Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on synthesized oxazepine derivatives indicated favorable binding affinities towards target proteins involved in cancer progression. These studies provide insights into how structural variations can influence biological interactions .

Pharmacological Activities

Beyond anticancer properties, derivatives of this compound class exhibit various pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antibacterial agents .
  • Anti-inflammatory Properties : Certain oxazepine derivatives have been characterized for their anti-inflammatory effects, which could be beneficial in treating conditions where inflammation is a key factor .

Data Summary

Activity TypeCell LineIC50 (µM)Reference
Antitumor ActivityHepG22.38
Antitumor ActivityHCT1161.54
Antitumor ActivityMCF-74.52
Antitumor ActivityHeLa2.07
Antitumor ActivityA5493.52

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4/c19-14-2-4-15-13(8-14)10-21(5-6-23-15)18(22)20-9-12-1-3-16-17(7-12)25-11-24-16/h1-4,7-8H,5-6,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSHXRAEFYFVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)NCC3=CC4=C(C=C3)OCO4)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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